molecular formula C18H14FNO4S2 B2694352 (E)-4-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 893694-63-8

(E)-4-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2694352
CAS No.: 893694-63-8
M. Wt: 391.43
InChI Key: ANWAOSUTNLYTRD-XNTDXEJSSA-N
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Description

(E)-4-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C18H14FNO4S2 and its molecular weight is 391.43. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antitumor Activity

Research has highlighted the potential anticancer and antitumor effects of thioxothiazolidin-4-one derivatives. A study by Chandrappa et al. (2010) synthesized derivatives of thioxothiazolidin-4-one and demonstrated their effectiveness in inhibiting tumor growth and angiogenesis in mice models. These findings suggest the potential use of these compounds, including (E)-4-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, in anticancer therapy (Chandrappa et al., 2010).

Cytotoxicity and Apoptosis Induction

Another study conducted by the same group in 2009 explored the cytotoxic effects of thiazolidinone derivatives on human leukemia cells. The study concluded that certain derivatives, through their structural variations, could induce cytotoxicity and apoptosis in cancer cells, pointing to their potential as anticancer agents (Chandrappa et al., 2009).

Photophysical Properties and Chemical Synthesis

Jachak et al. (2021) focused on synthesizing novel chromophores with d-π-A (donor-π-acceptor) structures, including derivatives similar to this compound. These compounds showed significant photophysical properties, indicating their potential application in the fields of molecular fluorescence and optical materials (Jachak et al., 2021).

Anti-Inflammatory Activity

A study by Sunder and Maleraju (2013) synthesized derivatives of thioxothiazolidin-4-one and evaluated their anti-inflammatory activity. This suggests the potential application of these compounds in developing anti-inflammatory drugs (Sunder & Maleraju, 2013).

Properties

IUPAC Name

4-[(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO4S2/c19-12-5-3-11(4-6-12)14-8-7-13(24-14)10-15-17(23)20(18(25)26-15)9-1-2-16(21)22/h3-8,10H,1-2,9H2,(H,21,22)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWAOSUTNLYTRD-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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